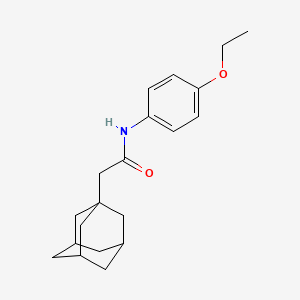

2-adamantan-1-yl-N-(4-ethoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-adamantan-1-yl-N-(4-ethoxyphenyl)acetamide” is a chemical compound with the molecular formula C20H27NO2 . It has an average mass of 313.434 Da and a mono-isotopic mass of 313.204193 Da .

Synthesis Analysis

N-Adamantylated amides, which include “this compound”, have been synthesized from 1-adamantyl nitrate. The reactions were carried out in sulfuric acid media . A number of new cage aminoamides have been synthesized by reactions of N-(1-adamantyl)-2-chloroacetamide with nitrogen-containing nucleophiles .Molecular Structure Analysis

The molecular structure of “this compound” consists of 20 carbon atoms, 27 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .Chemical Reactions Analysis

N-Adamantylated amides can be synthesized by fusing the starting reagents, heating them in a medium of trifluoroacetic acid, heating in an excess starting amide, in the presence of manganese catalysts, and under the action of aluminum triflate under microwave irradiation . Alcohols or halogen derivatives of the adamantane series are used as alkylating agents .Scientific Research Applications

Structural and Theoretical Investigations

Theoretical Investigations of Adamantane Derivatives

A study focused on understanding the structural implications of fluorine substitution on adamantane derivatives. The research utilized X-ray, DFT, QTAIM analysis, and molecular docking to explore the effects of such substitutions on crystal packing and potential inhibitory activities against 11-β-hydroxysteroid dehydrogenase 1 (11-β-HSD1) (L. H. Al-Wahaibi et al., 2018).

Antimicrobial and Antiviral Applications

Adamantyl Analogues as Potent Analgesic Drugs

Adamantyl analogues of paracetamol were synthesized and evaluated for their analgesic properties, focusing on their mechanism of action through selective inhibition of TRPA1 channels, suggesting potential new avenues in medicinal chemistry (N. Fresno et al., 2014).

Cholinesterase Inhibitory Activities of Adamantyl-Based Derivatives

This study examined the AChE and BChE inhibitory activities of adamantyl-based ester derivatives, revealing that certain derivatives exhibit significant inhibition effects, highlighting their therapeutic potential for conditions associated with cholinesterase activity (Huey Chong Kwong et al., 2017).

Antitrypanosomal Activity

Adamantane Arylhydroxamic Acids against Trypanosoma

A synthesis study presented adamantane derivatives with N-hydroxyarylamides showing anti-trypanosomal activity, particularly against Trypanosoma brucei and Trypanosoma cruzi, indicating their potential as therapeutic agents for trypanosomiasis (Angeliki-Sofia Foscolos et al., 2022).

Tubulin Targeting and Antimitotic Agents

Adamantane-Based Antimitotic Agents

Research into adamantane-based compounds focused on their ability to inhibit cell proliferation and affect microtubule dynamics in cancer cells, highlighting the potential of adamantane derivatives as anticancer agents (N. Zefirov et al., 2020).

Molecular Docking and Interaction Analysis

Noncovalent Interactions in Adamantane Derivatives

A study on adamantane-1,3,4-thiadiazole derivatives using crystallographic and QTAIM analysis revealed insights into the nature of noncovalent interactions, enhancing our understanding of their structural stability and potential interactions in biological systems (A. El-Emam et al., 2020).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

2-(1-adamantyl)-N-(4-ethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO2/c1-2-23-18-5-3-17(4-6-18)21-19(22)13-20-10-14-7-15(11-20)9-16(8-14)12-20/h3-6,14-16H,2,7-13H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPMGQSRCKNMPLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CC23CC4CC(C2)CC(C4)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethoxyphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2657351.png)

![3-Oxo-2-azabicyclo[2.2.2]octane-1-carboxamide](/img/structure/B2657353.png)

![2,6-dichloro-5-fluoro-N-{3-methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}pyridine-3-carboxamide](/img/structure/B2657356.png)

![N-(2-ethoxyphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2657359.png)

![Ethyl 2-(2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2657363.png)

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2657364.png)

![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B2657366.png)